3-Acetyl-5-methoxybenzoic acid
Description
3-Acetyl-5-methoxybenzoic acid is a benzoic acid derivative with a methoxy group (-OCH₃) at the 5-position and an acetyl group (-COCH₃) at the 3-position of the aromatic ring. The methoxy group, being electron-donating, may counterbalance this effect depending on its position and steric interactions. Such derivatives are often intermediates in pharmaceutical or agrochemical synthesis due to their tunable reactivity .
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
3-acetyl-5-methoxybenzoic acid |
InChI |
InChI=1S/C10H10O4/c1-6(11)7-3-8(10(12)13)5-9(4-7)14-2/h3-5H,1-2H3,(H,12,13) |
InChI Key |
PDVUAMPWORAZHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-methoxybenzoic acid typically involves the acetylation of 5-methoxybenzoic acid. One common method is the Friedel-Crafts acylation reaction, where 5-methoxybenzoic acid reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods
Industrial production of 3-Acetyl-5-methoxybenzoic acid may involve similar synthetic routes but on a larger scale. The process would include steps for purification and crystallization to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes Fischer esterification with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄). This reaction forms esters via protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and elimination of water .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Esterification | Alcohol, H₂SO₄ | Reflux | Esters (e.g., methyl ester) |
Mechanism:
-
Protonation: Acid catalyst protonates the carbonyl oxygen.
-
Nucleophilic attack: Alcohol attacks the carbonyl carbon.
-
Water elimination: Tetrahedral intermediate loses water to form the ester .
Amidation
The carboxylic acid can be converted to an amide using carbodiimides (e.g., DCC) and coupling agents (e.g., NHS). This reaction replaces the hydroxyl group with an amine under mild conditions in aprotic solvents like DMF .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Amidation | DCC, Amine, NHS | RT, DMF | Amides |
Mechanism:
-
Active intermediate formation: DCC activates the carboxylic acid.
-
Nucleophilic substitution: Amine displaces the leaving group (e.g., NHS ester) .
Hydrolysis
Esters derived from 3-Acetyl-5-methoxybenzoic acid can undergo hydrolysis under acidic or alkaline conditions to regenerate the carboxylic acid. This reversibility is critical for modulating reactivity in downstream applications.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Hydrolysis | H₂O, HCl/KOH | Heat | Carboxylic acid |
Oxidation
The acetyl group may undergo oxidation under specific conditions, though detailed pathways are less well-characterized. Oxidation could potentially modify the acetyl group’s structure, altering reactivity for specialized applications.
Acylation Reactions
The compound may participate in acylation reactions (e.g., forming acid anhydrides) using activating agents like DCC. These reactions proceed via nucleophilic acyl substitution, enabling functionalization for drug design or material synthesis .
Mechanistic Insights
The electron-donating methoxy group and **electron-with
Scientific Research Applications
3-Acetyl-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetyl and methoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-acetyl-5-methoxybenzoic acid, highlighting differences in substituents, molecular properties, and functional behavior:
*Calculated based on molecular formula.
Key Comparative Insights:
Acidity :
- Electron-withdrawing groups (e.g., nitro, acetyl, methoxycarbonyl) increase acidity by stabilizing the deprotonated carboxylate ion. For example, 3-methoxy-5-nitrobenzoic acid (pKa ~1.5–2.5) is far more acidic than 3-acetyl-5-methoxybenzoic acid (estimated pKa ~3.5–4.5) due to the nitro group’s strong inductive effect .
- Methoxy groups (-OCH₃) are electron-donating via resonance, which may slightly reduce acidity compared to unsubstituted benzoic acid (pKa ~4.2) .
Solubility :
- Polar substituents like methoxycarbonyl (-COOCH₃) or acetyl (-COCH₃) improve solubility in organic solvents (e.g., DMSO, acetone) but reduce water solubility. Ethyl esters (e.g., ethyl 3-hydroxy-5-methylbenzoate) exhibit higher lipophilicity .
Reactivity: Acetyl and methoxycarbonyl groups are susceptible to nucleophilic attack, enabling further derivatization. For instance, methoxycarbonyl can undergo hydrolysis to carboxylic acids under basic conditions . Nitro groups can be reduced to amines, offering pathways for synthesizing amino derivatives .
Steric Effects :
- Bulky substituents like methyl (e.g., in 4-acetyl-3-methoxy-5-methylbenzoic acid) may hinder reactions at the aromatic ring or carboxyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
